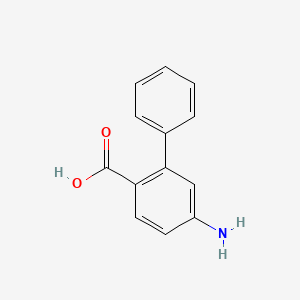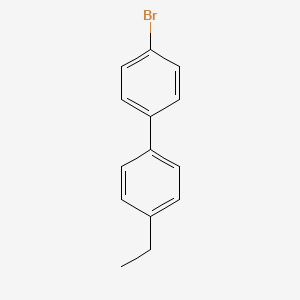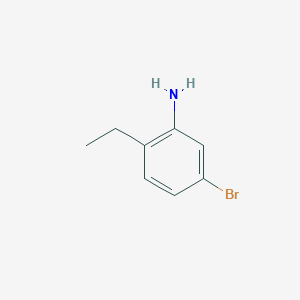![molecular formula C15H15BrN2 B1292164 5-ブロモ-2-[3,4-ジヒドロ-2(1H)-イソキノリル]アニリン CAS No. 1016853-07-8](/img/structure/B1292164.png)
5-ブロモ-2-[3,4-ジヒドロ-2(1H)-イソキノリル]アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
科学的研究の応用
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
Target of Action
The primary target of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is the E3 ligase . E3 ligase is an enzyme that ubiquitinates proteins for proteolysis . Ubiquitination is a process that marks proteins for degradation, thus playing a crucial role in maintaining cellular homeostasis.
Mode of Action
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline acts as an activator of E3 ligase . By activating E3 ligase, it facilitates the ubiquitination of proteins, marking them for proteolysis . This process can lead to the degradation of specific proteins, altering cellular processes and functions.
生化学分析
Biochemical Properties
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction .
Cellular Effects
The effects of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can lead to cumulative effects on cellular function, including alterations in cell metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cell function . At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on biological systems .
Metabolic Pathways
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its bioavailability and overall biological activity .
Transport and Distribution
The transport and distribution of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can influence its localization and activity within different tissues and organs .
Subcellular Localization
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . The subcellular localization of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can influence its interactions with other biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline typically involves the bromination of a suitable isoquinoline precursor followed by the introduction of the aniline group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-inden-1-ol
- 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol
- 2-(5-Bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile
Uniqueness
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is unique due to its specific substitution pattern and the presence of both bromine and aniline groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
5-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXADHMXUGFFCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)




![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)




